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Compound of Interest

4-Bromo-4'-(pentyloxy)-1,1"-
Compound Name:
biphenyl!

Cat. No.: B2360085

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the compound 4-bromo-4'-(pentyloxy)-1,1'-biphenyl. This document is intended for
researchers, scientists, and professionals in the field of drug development who are utilizing or
synthesizing this compound. The guide will delve into the predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the
structural elucidation and characterization of this molecule. While experimental spectra for this
specific compound are not widely available in public databases, this guide leverages
established spectroscopic principles and data from closely related analogues to provide a
robust and scientifically grounded predictive analysis.

Introduction to 4-bromo-4'-(pentyloxy)-1,1'-biphenyl

4-bromo-4'-(pentyloxy)-1,1'-biphenyl is a biphenyl derivative characterized by a bromine
substituent on one phenyl ring and a pentyloxy group on the other. Biphenyl derivatives are of
significant interest in medicinal chemistry and materials science due to their unique structural
and electronic properties. The presence of the bromo- and pentyloxy- functional groups imparts
specific characteristics that can influence the molecule's biological activity and physical
properties. Accurate spectroscopic characterization is paramount for confirming the identity,
purity, and structure of synthesized 4-bromo-4'-(pentyloxy)-1,1'-biphenyl.

Molecular Structure:

Caption: Molecular structure of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Both *H and *3C NMR provide detailed information about the carbon-hydrogen
framework.

Predicted *H NMR Data

The *H NMR spectrum of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl is predicted to show distinct
signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the
pentyloxy chain. The chemical shifts are influenced by the electronic effects of the bromine and
pentyloxy substituents.

Predicted *H NMR Chemical Shifts (in CDCls, 400 MHz)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Justification

~7.50 d,J=8.5Hz

2H

Ar-H ortho to Br

The electron-
withdrawing
effect of bromine
deshields these
protons, shifting
them downfield.
Data for 4-
bromobiphenyl
shows similar

signals.[1]

~7.40 d,J=85Hz

2H

Ar-H meta to Br

These protons
are less affected
by the bromine
and appear
slightly upfield
compared to the

ortho protons.

~7.45 d,J=8.7Hz

2H

Ar-H ortho to
pentyloxy

The pentyloxy
group is electron-
donating, but
these protons
are also part of
the biphenyl
system, leading
to a downfield
shift.

~6.95 d,J=8.7Hz

2H

Ar-H meta to

pentyloxy

The electron-
donating
pentyloxy group
shields these
protons, causing
a significant
upfield shift. This
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is consistent with
data for 4-
methoxybiphenyl

2]

The protons on
the carbon
~3.99 t,J=6.5Hz 2H -O-CH:- adjacent to the
oxygen are
deshielded.

Protons on the

second carbon of
~1.80 p,J=6.7 Hz 2H -O-CH2-CHz2-

the pentyloxy

chain.

Overlapping

signals for the

two central
~1.45 m 4H -CH2-CH2-CHs

methylene

groups of the

pentyloxy chain.

Terminal methyl
group of the
entyloxy chain,
~0.95 t,J=7.0Hz 3H -CHs penty ] Y ]
appearing in the
typical aliphatic

region.

Predicted *C NMR Data

The 13C NMR spectrum will provide information on all the carbon atoms in the molecule. The
chemical shifts will be influenced by the substituents and the hybridization of the carbon atoms.

Predicted 13C NMR Chemical Shifts (in CDCls, 100 MHz)
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Chemical Shift (6, ppm)

Assignment

Justification

~159.0

Ar-C-O

The carbon atom directly
attached to the oxygen of the
pentyloxy group is significantly
deshielded. This is a
characteristic shift for

alkoxybenzenes.

~140.0

Ar-C (quaternary, brominated

ring)

The quaternary carbon in the
brominated ring, ipso to the

other ring.

~138.0

Ar-C (quaternary, pentyloxy
ring)

The quaternary carbon in the
pentyloxy-substituted ring, ipso

to the other ring.

~132.0

Ar-CH meta to Br

Aromatic CH carbons meta to

the bromine atom.

~128.5

Ar-CH ortho to pentyloxy

Aromatic CH carbons ortho to

the pentyloxy group.

~128.0

Ar-CH ortho to Br

Aromatic CH carbons ortho to

the bromine atom.

~121.5

Ar-C-Br

The carbon atom directly
attached to the bromine is
deshielded.

~115.0

Ar-CH meta to pentyloxy

The electron-donating effect of
the pentyloxy group shields
these carbons, shifting them
upfield. This is consistent with

data for 4-methoxybiphenyl.[3]

~68.0

-O-CH2-

The carbon atom of the
pentyloxy chain attached to the

oxygen.

~29.0

-O-CH2-CHz2-

The second carbon of the

pentyloxy chain.
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The third carbon of the

~28.2 -CH2-CH2-CHs _

pentyloxy chain.

The fourth carbon of the
~22.5 -CH2-CHs )

pentyloxy chain.

The terminal methyl carbon of
~14.0 -CHs

the pentyloxy chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of chemical bonds.

Predicted IR Absorption Bands
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BENCHE

Wavenumber . . .
Bond Vibration Intensity Comments
(cm™)
Characteristic of C-H
3100-3000 C-H stretch (aromatic)  Medium bonds in the phenyl
rings.
) ] Due to the C-H bonds
2950-2850 C-H stretch (aliphatic) Strong ) )
in the pentyloxy chain.
Typical for the carbon-
C=C stretch ) carbon double bonds
~1600, ~1480 ] Medium-Strong o )
(aromatic) within the aromatic
rings.
A strong absorption
C-O stretch (aryl o
~1250 Strong characteristic of the
ether)
aryl-O-CHz bond.
Corresponding to the
C-O stretch (alkyl ) )
~1040 Medium O-CH2-C bond in the
ether)
pentyloxy group.
The position of the C-
Br stretch can vary,
but is expected in this
~1000 C-Br stretch Medium-Strong region. Data for 4-
bromobiphenyl shows
absorptions in this
area.[4]
Strong out-of-plane
bending vibrations
C-H bend (para- o
850-800 ] ] Strong characteristic of 1,4-
disubstituted) ] ]
disubstituted benzene
rings.
Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

The mass spectrum of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl is expected to show a
characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has
two major isotopes, 7°Br and 8!Br, in nearly a 1:1 ratio.[5][6] This results in two peaks of almost
equal intensity for the molecular ion (M* and M+2).

e Molecular lon (M+): m/z 318 (with 7°Br) and 320 (with 81Br)
e Molecular Formula: C17H19BrO
e Calculated Molecular Weight: 319.24 g/mol

Predicted Fragmentation Pathway:

[C17H100]* - CsHio [C12H0O]*
)' m/z 239 m/z 169

[C17H1oBrO]* c o
- CsH
m/z 318/320 — [C12HeBI]* ]

m/z 231/233

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 4-bromo-4'-(pentyloxy)-1,1'-biphenyl.

Interpretation of Fragmentation:

o Loss of a bromine radical (Bre): This is a common fragmentation for bromo-compounds,
leading to a fragment ion at m/z 239.[7]

» Cleavage of the pentyloxy group: Benzylic cleavage of the ether bond can lead to the loss of
a pentyloxy radical, resulting in a fragment at m/z 231/233. Alternatively, cleavage further
down the alkyl chain can also occur.
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e Loss of pentene (CsHio0): A McLafferty-type rearrangement could lead to the loss of pentene,
resulting in a fragment ion corresponding to 4-bromo-4'-hydroxybiphenyl.

Experimental Protocols
Synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl|[8]

e Suspend 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq), 1-bromopentane (1.5 eq), and anhydrous
potassium carbonate (2.5 eq) in 2-butanone.

» Heat the reaction mixture to reflux under a nitrogen atmosphere for 8 hours.

¢ Monitor the reaction progress by Thin Layer Chromatography (TLC).

» After completion, cool the reaction to room temperature and dilute with dichloromethane.
« Filter the mixture to remove insoluble salts.

» Wash the organic phase sequentially with distilled water and saturated brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the residue by washing with cold hexane to yield 4-bromo-4'-(pentyloxy)-1,1'-
biphenyl as a solid.

Spectroscopic Analysis Workflow
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Sample Preparation /Spectroscopic Analysis\ Data Processing & Interpretation
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Caption: A generalized workflow for the spectroscopic analysis of 4-bromo-4'-(pentyloxy)-1,1'-
biphenyl.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS
spectroscopic data for 4-bromo-4'-(pentyloxy)-1,1'-biphenyl. The predicted data, supported
by experimental evidence from analogous compounds, serves as a valuable resource for the
characterization and structural confirmation of this molecule. The provided protocols for
synthesis and analysis offer a practical framework for researchers working with this and related
biphenyl derivatives. It is always recommended to confirm these predictions with experimental
data upon synthesis of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Spectroscopic Data of 4-bromo-4'-(pentyloxy)-1,1'-
biphenyl: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2360085#4-bromo-4-pentyloxy-1-1-biphenyl-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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